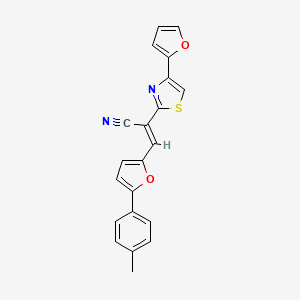

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile

Descripción

The compound (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile is a conjugated acrylonitrile derivative featuring a thiazole core substituted with furan and p-tolyl (4-methylphenyl) groups. Its structure combines electron-rich aromatic systems (furan, thiazole) with a polar acrylonitrile moiety, enabling applications in materials science and medicinal chemistry.

Propiedades

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c1-14-4-6-15(7-5-14)19-9-8-17(25-19)11-16(12-22)21-23-18(13-26-21)20-3-2-10-24-20/h2-11,13H,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATILBIRMISJEL-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Coupling Reactions: The furan and thiazole rings are then coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

Acrylonitrile Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The furan and thiazole rings can be oxidized to form corresponding oxides.

Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

Oxidation: Oxidized derivatives of the furan and thiazole rings.

Reduction: Amines or other reduced forms of the acrylonitrile group.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthetic route for (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile generally follows these steps:

- Formation of Thiazole Derivative : Furan derivatives are reacted with thiazole precursors to form the thiazole ring.

- Acrylonitrile Addition : The resulting thiazole is then reacted with acrylonitrile under controlled conditions to yield the final product.

Key Reactions

The reactions involved can be summarized as follows:

Anticancer Activity

One of the most significant applications of this compound is its anticancer potential. Research conducted under the Developmental Therapeutics Program of the National Cancer Institute has shown that this compound exhibits promising anticancer activity against various cancer cell lines.

Case Study: Anticancer Screening

In a study involving several derivatives, it was found that specific modifications in the furan and thiazole moieties significantly enhanced cytotoxicity against cancer cells. For instance, compounds with electron-donating groups on the aromatic rings showed increased activity, suggesting that electronic properties play a crucial role in their efficacy.

| Compound | Yield (%) | m.p. (°C) | Activity |

|---|---|---|---|

| 6a | 84 | 142–143 | Moderate |

| 6b | 75 | 141–142 | High |

Antimicrobial Properties

Additionally, derivatives of this compound have been investigated for their antimicrobial properties. Studies indicate that certain substitutions can lead to enhanced antibacterial and antifungal activities, making these compounds viable candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

A series of tests against common pathogens revealed that compounds derived from this compound displayed significant inhibition zones compared to standard antibiotics.

| Pathogen | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| E. coli | 15 | 6a |

| S. aureus | 18 | 6b |

| C. albicans | 20 | 6c |

Mecanismo De Acción

The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole and furan rings. Key comparisons include:

Table 1: Substituent Variations and Physical Properties

Key Insights :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., ) increase melting points due to enhanced dipole-dipole interactions.

- Aromatic Systems : Benzofuran-containing analogs (e.g., ) exhibit extended conjugation, which may enhance fluorescence or photostability but reduce solubility.

- Stereochemistry : The Z-isomer (e.g., ) likely has reduced planarity compared to the E-configuration, affecting optoelectronic properties .

Table 2: Reaction Efficiency of Selected Analogs

| Compound | Reaction Time | Yield (%) |

|---|---|---|

| (E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile | 10 minutes | 59 |

| (E)-2-(Benzofuran-2-yl)-3-(5-(benzofuran-2-yl)furan-2-yl)acrylonitrile | N/A | 55 |

Key Insights :

- Substituted furan-carbaldehydes (e.g., 5-(p-tolyl)furan-2-carbaldehyde) react efficiently under mild conditions, suggesting scalability for the target compound.

- Electron-donating groups (e.g., p-tolyl) may slightly reduce reaction rates compared to EWGs like nitro or chloro .

Actividad Biológica

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized through a series of reactions involving furan and thiazole derivatives. The synthesis typically involves the condensation of 4-furan-2-yl-thiazol-2-yl acetonitriles with various aryl furfurals under basic conditions. The resultant acrylonitrile derivatives have been characterized using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research conducted under the Developmental Therapeutics Program of the National Cancer Institute (DTP, NCI) indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 28 | |

| Escherichia coli | 25 | |

| Candida albicans | 26 |

These results demonstrate the potential of this compound as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to its structural features, particularly the presence of the thiazole and furan moieties. Thiazole derivatives are known for their diverse pharmacological activities, including anticancer and antimicrobial effects. The electron-rich nature of the furan ring enhances its reactivity, which may contribute to its biological effects.

Case Studies

- Anticancer Study : A study published in Current Chemistry Letters reported that derivatives similar to this compound showed promising anticancer activity in vitro, with specific focus on apoptosis induction in cancer cells .

- Antimicrobial Evaluation : Another study focused on thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against resistant strains of bacteria, indicating a potential application in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

- Step 1 : Condensation of furan-thiazole precursors with acrylonitrile derivatives under controlled conditions (e.g., THF as solvent, triethylamine as base) .

- Step 2 : Purification using silica-gel column chromatography with optimized solvent ratios (e.g., ethyl acetate/petroleum ether = 1/20) to isolate the product .

- Yield Improvement : Use dropwise addition of acylating agents (e.g., pivaloyl chloride) and reaction monitoring via TLC. Post-synthetic crystallization from heptane enhances purity .

- Analytical Confirmation : Validate purity via ¹H NMR (e.g., δ 1.2–7.53 ppm for substituents) and elemental analysis (C, H, N, Cl) .

Q. How can the crystal structure and stereochemistry of this compound be determined experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., heptane) and collect data using a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement software like WinGX or SHELXL resolves bond angles and torsion angles .

- Stereochemical Confirmation : The E-configuration is confirmed by the dihedral angle between the thiazole and furan rings (typically > 150°) and absence of π-π stacking in the crystal lattice .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT (e.g., B3LYP/6-311+G(d,p)) to assess electron-rich furan rings as dienes. A HOMO-LUMO gap < 7.5 eV suggests feasibility with electron-deficient dienophiles (e.g., acrylonitrile) .

- Transition-State Modeling : Use Gaussian or ORCA to simulate reaction pathways and activation energies. Solvent effects (e.g., THF) are incorporated via PCM models .

Q. How to design assays for evaluating its inhibitory activity against viral proteases (e.g., Dengue NS2B/NS3)?

- Methodological Answer :

- Enzyme Inhibition Assays :

Fluorogenic Substrates : Use Boc-Gly-Arg-Arg-AMC for protease activity. Measure fluorescence (λex = 360 nm, λem = 460 nm) upon cleavage .

IC₅₀ Determination : Pre-incubate the compound with the enzyme (30 min, 37°C) and quantify inhibition via dose-response curves (GraphPad Prism) .

- Structural Insights : Perform molecular docking (AutoDock Vina) to identify binding interactions (e.g., hydrogen bonds with catalytic triad residues) .

Q. What experimental approaches analyze its aphicidal or pesticidal activity, and how are structure-activity relationships (SARs) derived?

- Methodological Answer :

- Bioassays : Test against soybean aphids (Aphis glycines) and green peach aphids (Myzus persicae) at 500 μg/mL. Mortality rates are quantified after 48 hours via direct counting .

- SAR Development : Synthesize analogs with modified substituents (e.g., halogenation at p-tolyl group) and correlate logP values (HPLC-derived) with bioactivity. LC₅₀ values are calculated using Probit analysis .

Q. How to resolve contradictions in reported bioactivity data for acrylonitrile derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.